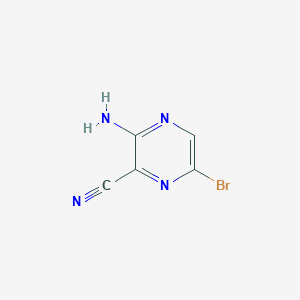

3-Amino-6-bromopyrazine-2-carbonitrile

Descripción

Propiedades

IUPAC Name |

3-amino-6-bromopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCFWGIRIFRPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453430 | |

| Record name | 3-amino-6-bromopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17231-51-5 | |

| Record name | 3-amino-6-bromopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17231-51-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-6-bromopyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-6-bromopyrazine-2-carbonitrile, a key intermediate in the synthesis of a wide range of biologically active molecules. This document details its known physical and chemical characteristics, provides experimental protocols for its use in synthesis, and visualizes a critical synthetic pathway.

Core Physicochemical Properties

This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and agrochemical research.[1] Its structure, featuring a pyrazine core with amino, bromo, and nitrile functional groups, allows for diverse chemical modifications.[1] The compound typically appears as a yellow crystalline powder.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrN₄ | [1][2][3][4] |

| Molecular Weight | 199.01 g/mol | [1][2][5] |

| CAS Number | 17231-51-5 | [1][2][3][5][6] |

| Appearance | Yellow crystalline powder | [1] |

| Purity | ≥95% - 97% | [1][3] |

| Computed XLogP | 1.1 | [2][7] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C5H3BrN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9) | [2] |

| InChIKey | XXCFWGIRIFRPER-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=C(N=C(C(=N1)N)C#N)Br | [2] |

| Storage Temperature | Room temperature to 0-8°C | [1][3] |

Experimental Protocols

The primary synthetic utility of this compound is as a precursor in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to generate diverse 3-amino-6-arylpyrazine-2-carbonitrile derivatives.[8][9] This reaction is fundamental for creating libraries of compounds for drug discovery and agrochemical development.[1][8]

Protocol 1: Suzuki-Miyaura Cross-Coupling (Microwave-Assisted)

This protocol describes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the arylation of this compound.[8]

-

Objective: To synthesize 3-amino-6-arylpyrazine-2-carbonitrile derivatives.

-

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.)

-

Sodium carbonate (Na₂CO₃) (2.0 eq.)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a microwave vial, add this compound, the respective arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.[8]

-

Evacuate and backfill the vial with nitrogen gas three times.[8]

-

Add degassed 1,4-dioxane and water in a 4:1 v/v ratio.[8]

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[8]

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by silica gel column chromatography.[9]

-

Protocol 2: Suzuki-Miyaura Cross-Coupling (Conventional Heating)

This protocol provides an alternative method using conventional heating.[9][10]

-

Objective: To synthesize 3-Amino-6-phenylpyrazine-2-carbonitrile.[9]

-

Materials:

-

Procedure:

-

To a round-bottom flask, add this compound, phenylboronic acid, and the carbonate base.[9][10]

-

Replace the atmosphere in the vessel with an inert gas (e.g., nitrogen or argon).[10]

-

In a separate flask, prepare the catalyst by dissolving the palladium source and phosphine ligand in the degassed organic solvent.[10]

-

Add the catalyst solution to the reaction vessel, followed by degassed water.[10]

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for 4-12 hours.[9][10]

-

Monitor reaction progress by HPLC or TLC.[10]

-

Upon completion, perform an aqueous workup as described in Protocol 1.[10]

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[10]

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 3-amino-6-arylpyrazine-2-carbonitrile derivatives via the Suzuki-Miyaura coupling reaction, a cornerstone in leveraging the synthetic potential of the title compound.

Suzuki-Miyaura cross-coupling experimental workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H3BrN4 | CID 11052611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. PubChemLite - this compound (C5H3BrN4) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-carbonitrile (CAS: 17231-51-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-6-bromopyrazine-2-carbonitrile, a key building block in the synthesis of novel therapeutic agents and other functional organic molecules. This document details its physicochemical properties, synthesis, and key applications, with a focus on its role in the development of kinase inhibitors.

Physicochemical and Safety Data

| Property | Value | Reference |

| CAS Number | 17231-51-5 | [3] |

| Molecular Formula | C₅H₃BrN₄ | [3] |

| Molecular Weight | 199.01 g/mol | [3] |

| Appearance | Yellow crystalline powder | [1] |

| Purity | ≥95% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

| Topological Polar Surface Area | 75.6 Ų | [3] |

| Monoisotopic Mass | 197.95411 Da | [3] |

| Predicted XlogP | 1.1 | [3] |

Safety Information:

This compound is classified as harmful if swallowed and causes serious eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, and eye protection, should be used when handling this compound.[3]

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes serious eye damage | H318 |

Synthesis and Reactivity

While a specific, detailed synthesis for this compound is not widely reported, a plausible de novo synthesis can be adapted from the preparation of structurally similar pyrazine derivatives. This typically involves the condensation of diaminomaleonitrile with a suitable dicarbonyl compound.[4]

A general workflow for the synthesis of a related compound, 3-amino-6-phenylpyrazine-2-carbonitrile, from diaminomaleonitrile is presented below.

The primary utility of this compound lies in its reactivity as a versatile intermediate. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, making it a valuable tool for generating libraries of compounds for structure-activity relationship (SAR) studies.[4] The amino group at the 3-position can also be readily functionalized, for instance, through acylation.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with an arylboronic acid to generate 3-amino-6-arylpyrazine-2-carbonitrile derivatives.[4]

Materials:

-

This compound

-

Arylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a microwave vial, add this compound (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

-

Evacuate and backfill the vial with nitrogen gas three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

General Procedure for Acylation of the 3-Amino Group

This protocol describes the acylation of the 3-amino group of a 3-amino-6-arylpyrazine-2-carbonitrile derivative.[4]

Materials:

-

3-Amino-6-arylpyrazine-2-carbonitrile

-

Acyl chloride or carboxylic acid anhydride

-

Pyridine or triethylamine

-

Dichloromethane (DCM), dry

Procedure:

-

Dissolve the 3-amino-6-arylpyrazine-2-carbonitrile (1.0 eq.) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.5 eq.) to the solution.

-

Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product as necessary.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-aminopyrazine-2-carbonitrile scaffold is a recognized pharmacophore found in a variety of biologically active molecules.[4] Derivatives of this compound have shown significant promise as inhibitors of protein kinases, particularly Fibroblast Growth Factor Receptors (FGFRs).[5][6][7]

Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention.[5] The general mechanism of action for pyrazine-based FGFR inhibitors involves blocking the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation, differentiation, and migration.[5][8]

The versatility of this compound in allowing for the exploration of diverse chemical space at the 6-position via Suzuki-Miyaura coupling makes it an invaluable tool for the optimization of potency, selectivity, and pharmacokinetic properties of potential FGFR inhibitors.[4]

Spectroscopic Data (Predicted)

Predicted Mass Spectrometry Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 198.96140 |

| [M+Na]⁺ | 220.94334 |

| [M-H]⁻ | 196.94684 |

Data from PubChemLite.[9]

Expected NMR Spectral Features:

-

¹H NMR: A singlet corresponding to the proton on the pyrazine ring and a broad singlet for the amino protons. The exact chemical shifts would be dependent on the solvent used.

-

¹³C NMR: Resonances corresponding to the five carbon atoms of the pyrazine and nitrile groups. The carbon attached to the bromine atom would be expected to have a chemical shift in the range typical for bromo-substituted aromatic rings.

Expected IR Spectral Features:

-

N-H stretching vibrations for the primary amine.

-

C≡N stretching vibration for the nitrile group.

-

C=N and C=C stretching vibrations characteristic of the pyrazine ring.

-

C-Br stretching vibration.

This technical guide serves as a foundational resource for researchers working with this compound. The provided protocols and data aim to facilitate its use in the synthesis of novel compounds with potential therapeutic applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | C5H3BrN4 | CID 11052611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors[v1] | Preprints.org [preprints.org]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C5H3BrN4) [pubchemlite.lcsb.uni.lu]

3-Amino-6-bromopyrazine-2-carbonitrile molecular weight and formula

An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-carbonitrile

For researchers, scientists, and professionals in drug development, this compound is a key heterocyclic building block. Its unique structure, featuring amino, bromo, and nitrile functional groups, makes it a versatile intermediate for synthesizing a wide range of bioactive molecules. This guide provides a comprehensive overview of its chemical properties and a detailed experimental protocol for its application in synthetic chemistry.

Core Properties of this compound

The fundamental properties of this compound are summarized below, compiled from various chemical suppliers and databases.

| Property | Data | Citations |

| Molecular Formula | C₅H₃BrN₄ | [1][2][3][4][5] |

| Molecular Weight | 199.01 g/mol | [2][3][5][6] |

| CAS Number | 17231-51-5 | [1][2][4][7] |

| Appearance | Yellow crystalline powder | [2] |

| Purity | Typically ≥95% to 98% | [1][2][5] |

| Storage | Recommended at 0-8°C | [2] |

Synthetic Applications and Experimental Protocol

This compound is widely utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.[2] It also serves as a building block for novel pesticides and herbicides in agricultural chemistry.[2]

A common and powerful application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This enables the introduction of various aryl groups at the 6-position of the pyrazine ring, leading to a diverse library of derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details a typical procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[8][9]

Objective: To synthesize a 3-amino-6-arylpyrazine-2-carbonitrile derivative.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Palladium catalyst, e.g., Pd(dppf)Cl₂ (0.05 eq.)

-

Base, e.g., Sodium carbonate (Na₂CO₃) (2.0 eq.)

-

Degassed solvents: 1,4-dioxane and water (4:1 v/v)

-

Microwave vial

-

Nitrogen gas supply

Procedure:

-

To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).[8]

-

Evacuate the vial and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[8]

-

Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).[8]

-

Seal the vial tightly.

-

Heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes.[8]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

This protocol allows for the efficient generation of a library of 3-amino-6-arylpyrazine-2-carbonitrile derivatives for further investigation in drug discovery and agrochemical research.

Experimental Workflow Visualization

The logical flow of the Suzuki-Miyaura cross-coupling reaction is depicted in the diagram below.

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H3BrN4 | CID 11052611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. 17231-51-5 | this compound - Moldb [moldb.com]

- 6. parchem.com [parchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Versatile Scaffold: A Technical Guide to 3-Amino-6-bromopyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-amino-6-bromopyrazine-2-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will explore its chemical identity, synthesis strategies, and its significant role as a scaffold for developing potent kinase inhibitors, particularly targeting signaling pathways implicated in oncology.

Compound Identification and Synonyms

This compound is a versatile organic compound frequently utilized as a key intermediate in the synthesis of more complex bioactive molecules.[1] Its structure, featuring a pyrazine ring substituted with amino, bromo, and cyano groups, offers multiple reaction sites for chemical modification.

A comprehensive list of synonyms and identifiers for this compound is provided in the table below, facilitating its identification across various chemical databases and supplier catalogs.

| Identifier Type | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 17231-51-5[2][3] |

| Molecular Formula | C₅H₃BrN₄[3] |

| Molecular Weight | 199.01 g/mol [2][3] |

| InChIKey | XXCFWGIRIFRPER-FSHFIPFOCQ[3] |

| MDL Number | MFCD06658300[3] |

| PubChem CID | 11052611 |

| Synonyms | 2-amino-5-bromo-3-cyanopyrazine, 3-amino-6-bromo-2-pyrazinecarbonitrile, Pyrazinecarbonitrile, 3-amino-6-bromo-[2] |

Synthesis and Derivatization: Experimental Protocols

Proposed De Novo Synthesis of the Pyrazine Core

This protocol is adapted from the synthesis of 3-amino-6-phenylpyrazine-2-carbonitrile and outlines a potential route to the core scaffold through the condensation of diaminomaleonitrile (DAMN) with a suitable glyoxal derivative.

Protocol: Condensation of Diaminomaleonitrile [4]

-

Materials: Diaminomaleonitrile (DAMN), Bromoglyoxal (or a suitable precursor), Ethanol, Glacial Acetic Acid.

-

Procedure:

-

In a round-bottom flask, dissolve diaminomaleonitrile (1.0 eq.) and the bromoglyoxal derivative (1.0 eq.) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product can be collected by filtration and purified by recrystallization.

-

Derivatization via Suzuki-Miyaura Cross-Coupling

This compound is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position. This is a common strategy for generating libraries of compounds for structure-activity relationship (SAR) studies.[4]

Protocol: Suzuki-Miyaura Coupling of this compound [4]

-

Materials: this compound, Arylboronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Sodium carbonate (Na₂CO₃), 1,4-Dioxane, Water (degassed), Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

-

Evacuate and backfill the vial with nitrogen gas three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

-

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The 3-aminopyrazine-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[6] Derivatives have shown significant potential in targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[6][7]

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

Aberrant FGFR signaling is a known driver in various cancers.[8] The 3-aminopyrazine core can form crucial hydrogen bonds with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors.[8]

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

The VEGFR signaling cascade is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[9] Inhibiting this pathway can starve tumors of the nutrients they need to grow and metastasize.

Quantitative Data on Biological Activity

Recent studies have highlighted the potential of 3-aminopyrazine derivatives as potent FGFR inhibitors. The following table summarizes the in vitro activity of a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives against various cancer cell lines with FGFR abnormalities. While these are carboxamide derivatives, they share the core 3-aminopyrazine scaffold and provide valuable insights into the potential of this compound class.

| Compound | Cell Line | FGFR Abnormality | IC₅₀ (µM) |

| 18i | NCI-H520 | FGFR1 amplification | 26.69 |

| SNU-16 | FGFR2 amplification | 1.88 | |

| KMS-11 | FGFR3 translocation | 3.02 | |

| SW-780 | FGFR3 mutation | 2.34 | |

| MDA-MB-453 | FGFR4 amplification | 12.58 | |

| Data from: Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.[8] |

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its synthetic tractability, particularly through Suzuki-Miyaura cross-coupling, allows for the creation of diverse chemical libraries. The demonstrated activity of its derivatives as inhibitors of key oncogenic signaling pathways, such as FGFR and VEGFR, underscores its importance for researchers and drug development professionals in the field of oncology and beyond. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H3BrN4 | CID 11052611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-carbonitrile

This technical guide provides a comprehensive overview of 3-Amino-6-bromopyrazine-2-carbonitrile, a key building block in medicinal and agricultural chemistry. The document details its chemical identity, physicochemical properties, and significant applications, with a focus on its utility in synthetic protocols for drug discovery and development.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with amino, bromo, and cyano functional groups. These groups provide multiple reaction sites, making it a versatile intermediate for creating diverse molecular architectures.[1]

-

IUPAC Name: this compound[2]

-

Synonyms: 2-Amino-5-bromo-3-cyanopyrazine, 3-Amino-6-bromo-2-pyrazinecarbonitrile[2][3]

-

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for planning synthetic routes, purification procedures, and for understanding the compound's handling and storage requirements.

| Property | Value | Reference |

| CAS Number | 17231-51-5 | [2][4] |

| Molecular Formula | C₅H₃BrN₄ | [1][2] |

| Molecular Weight | 199.01 g/mol | [1][2][3] |

| Appearance | Yellow crystalline powder | [1] |

| Purity | ≥95% to ≥97% (HPLC) | [1][4] |

| Storage Conditions | 0-8°C or Room Temperature | [1][4] |

| InChIKey | XXCFWGIRIFRPER-UHFFFAOYSA-N | [2] |

| SMILES | C1=C(N=C(C(=N1)N)C#N)Br | [2][5] |

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules.[1] Its applications span several key research areas:

-

Pharmaceutical Development: It is a foundational scaffold for developing novel therapeutic agents. Derivatives have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[6][7] This makes the compound highly valuable in the design of anti-cancer drugs.[1]

-

Agrochemical Chemistry: The compound is used as a building block for new pesticides and herbicides, contributing to the development of more effective crop protection solutions.[1]

-

Material Science: It is also explored in the creation of novel materials that require specific chemical properties for enhanced durability and resistance.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This protocol details a representative synthesis of 3-amino-6-arylpyrazine-2-carbonitrile derivatives.[8][9][10]

Objective: To synthesize 3-Amino-6-phenylpyrazine-2-carbonitrile via a Suzuki-Miyaura cross-coupling reaction.[10]

Materials:

-

This compound (1.0 eq.)

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 0.05 eq. or Palladium(II) acetate, 0.02 eq.)[8][9]

-

Base (e.g., Sodium carbonate (Na₂CO₃) or Potassium carbonate, 2.0 eq.)[8][9]

-

Degassed solvents (e.g., 1,4-Dioxane and Water, typically in a 4:1 ratio)[8][9]

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[8][10]

Procedure:

-

To a microwave vial or reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).[8][9]

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere, which is critical to prevent catalyst degradation.[8][9]

-

Add the degassed solvent system (1,4-dioxane and water).[8][9]

-

Heat the reaction mixture with vigorous stirring. Depending on the setup, this can be done in a microwave reactor at 120°C for 30-60 minutes or conventionally at 80-100°C for 4-12 hours.[8][9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

-

Upon completion, cool the reaction mixture to room temperature.[9]

-

Dilute the mixture with ethyl acetate and wash with water, followed by brine.[9][10]

-

Separate the organic layer, dry it over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.[9][10]

-

Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 3-amino-6-arylpyrazine-2-carbonitrile product.[9][10] Typical yields after purification range from 75-95%.[9]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow of the Suzuki-Miyaura coupling reaction using this compound.

Caption: Logical workflow of the Suzuki-Miyaura cross-coupling synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H3BrN4 | CID 11052611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. PubChemLite - this compound (C5H3BrN4) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-carbonitrile: Safety, Handling, and Hazard Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and hazard information for 3-Amino-6-bromopyrazine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. The information is compiled from publicly available safety data and research literature to ensure a high standard of accuracy and utility for laboratory and drug development professionals.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrN₄ | PubChem[1] |

| Molecular Weight | 199.01 g/mol | PubChem[1] |

| CAS Number | 17231-51-5 | Chem-Impex[2] |

| Appearance | Yellow crystalline powder | Chem-Impex[2] |

| Purity | ≥ 95% (HPLC) | Chem-Impex[2] |

| Storage Temperature | 0-8°C | Chem-Impex[2] |

| Synonyms | 2-Amino-5-bromo-3-cyanopyrazine | PubChem[1] |

Hazard Identification and Safety Information

This compound is classified as hazardous. The following table summarizes its GHS classification and associated precautionary statements.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral (Category 4) | Irritant | Danger | H302: Harmful if swallowed |

| Serious eye damage (Category 1) | Corrosive | H318: Causes serious eye damage |

Source: PubChem[1]

Precautionary Statements:

-

Prevention: P264, P270, P280

-

Response: P301+P317, P305+P354+P338, P317, P330

-

Disposal: P501

Source: PubChem[1]

Safe Handling and Storage

Due to its hazardous nature, appropriate personal protective equipment (PPE) and handling procedures are mandatory when working with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

Handling Procedures:

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed when not in use.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is between 0-8°C.[2]

Experimental Protocols

While specific protocols for the direct use of this compound are application-dependent, it is commonly used as a precursor in Suzuki-Miyaura cross-coupling reactions to synthesize various derivatives. The following is a general experimental protocol for such a reaction.

Suzuki-Miyaura Cross-Coupling Reaction:

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., sodium carbonate)

-

Solvent (e.g., 1,4-dioxane and water mixture)

-

Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

-

Evacuate the vessel and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Experimental Workflow Diagram:

Caption: General workflow for Suzuki-Miyaura coupling.

Potential Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for their potential as therapeutic agents, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration, and its dysregulation is implicated in various cancers.

The inhibition of FGFR by aminopyrazine derivatives can block downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are key drivers of tumor growth and survival.

FGFR Signaling Pathway Diagram:

Caption: Simplified FGFR signaling pathway.

Toxicological Information

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical.

References

Therapeutic Potential of 3-Amino-6-bromopyrazine-2-carbonitrile Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic potential of 3-Amino-6-bromopyrazine-2-carbonitrile and its analogs. The 3-aminopyrazine-2-carbonitrile scaffold is a key pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This document details the synthesis, biological activities, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.

Synthesis of 3-Amino-6-arylpyrazine-2-carbonitrile Analogs

A primary method for the synthesis of 3-Amino-6-arylpyrazine-2-carbonitrile analogs is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction efficiently creates carbon-carbon bonds, allowing for the arylation of the pyrazine core.[3] The common starting material for this synthesis is the commercially available this compound, which is coupled with various arylboronic acids to generate a diverse library of derivatives.[1]

An alternative approach involves the de novo synthesis from diaminomaleonitrile (DAMN), which allows for the construction of the pyrazine ring through condensation with a phenylglyoxal derivative.[1] Further modifications, such as acylation or alkylation of the 3-amino group, can be performed to expand the chemical diversity of the synthesized analogs.[1]

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown significant promise in several therapeutic areas, particularly in oncology and infectious diseases.[4][5]

Anticancer Activity: Kinase Inhibition

A significant area of investigation for these analogs is their potential as kinase inhibitors.[6] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6]

Analogs of 3-aminopyrazine-2-carbonitrile have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers.[2][7][8] For instance, the 3-amino-pyrazine-2-carboxamide derivative, compound 18i , has demonstrated pan-FGFR inhibitory activity.[7] While not a carbonitrile, its structural similarity provides valuable insight.

Table 1: In Vitro Cytotoxicity of Compound 18i (a 3-amino-pyrazine-2-carboxamide analog) against various human tumor cell lines. [2]

| Cell Line | FGFR Aberration | IC50 (µM) |

| NCI-H520 | FGFR1-amplification | 26.69 |

| SNU-16 | FGFR2-amplification | 1.88 |

| SW780 | FGFR3-fusion | 2.34 |

| KMS-11 | FGFR3-fusion | 3.02 |

| MDA-MB-453 | FGFR4 (Y367C) | 12.58 |

The 3-amino-6-phenylpyrazine-2-carbonitrile scaffold has also been explored for the development of Checkpoint Kinase 1 (CHK1) inhibitors. CHK1 is a vital component of the DNA damage response pathway, and its inhibition can increase the sensitivity of cancer cells to chemotherapy.[5]

Table 2: CHK1 Inhibitory Activity of a 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile analog. [9]

| Compound ID | CHK1 IC50 (nM) |

| CCT244747 | 1.3 |

Antimycobacterial Activity

Derivatives of 3-aminopyrazine-2-carboxamide have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[10][11] The most active compounds in one study were 4'-substituted 3-(benzamido)pyrazine-2-carboxamides, with Minimum Inhibitory Concentrations (MIC) ranging from 1.95 to 31.25 µg/mL.[10][11] These compounds were also found to be non-cytotoxic against human hepatocellular carcinoma cells (HepG2).[10][11]

Table 3: Antimycobacterial Activity of N-substituted 3-aminopyrazine-2-carboxamide analogs against M. tuberculosis H37Rv. [12][13]

| Compound ID | R' (Substitution on Phenyl Ring) | MIC (µg/mL) |

| 17 | 2,4-dimethoxyphenyl | 12.5 |

Mechanism of Action: Signaling Pathways

The primary mechanism of anticancer action for many 3-Amino-6-arylpyrazine-2-carbonitrile analogs is the inhibition of protein kinases, which disrupts downstream signaling pathways essential for cancer cell proliferation and survival.

FGFR Signaling Pathway Inhibition

FGFR inhibitors based on the 3-aminopyrazine scaffold act by blocking the activation of the receptor and its downstream signaling cascades, such as the MAPK and AKT pathways.[7][14]

Caption: Simplified FGFR signaling pathway and the inhibitory action of 3-Amino-6-arylpyrazine-2-carbonitrile analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes the general procedure for the synthesis of 3-amino-6-arylpyrazine-2-carbonitrile derivatives.[1]

Materials:

-

This compound

-

Arylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Sodium carbonate

-

1,4-Dioxane and water (4:1 v/v), degassed

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

To a microwave vial, add this compound (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(dppf)Cl2 (0.05 eq.), and sodium carbonate (2.0 eq.).

-

Evacuate and backfill the vial with nitrogen gas three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General experimental workflow for the synthesis and evaluation of 3-Amino-6-arylpyrazine-2-carbonitrile analogs.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[10][15]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of approximately 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from the dose-response curves.

In Vitro Kinase Inhibition Assay (Example: FGFR)

This is a general procedure to determine the IC50 values of compounds against specific kinases.[13]

Materials:

-

Recombinant kinase (e.g., FGFR1)

-

Kinase substrate

-

ATP

-

Assay buffer

-

Test compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Multi-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, combine the kinase, substrate, and test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and add the detection reagent to measure the amount of ADP produced.

-

Read the luminescence or fluorescence using a plate reader.

-

Calculate the IC50 values by fitting the dose-response curves to a suitable model.

Antimycobacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

Materials:

-

Mycobacterial strain (e.g., M. tuberculosis H37Rv)

-

Appropriate broth medium (e.g., Middlebrook 7H9)

-

Test compound

-

96-well microtiter plates

Procedure:

-

Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the mycobacterial strain.

-

Incubate the plates at 37°C for a specified period (e.g., 7-14 days for M. tuberculosis).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth.

Conclusion

This compound analogs represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their activity as potent kinase inhibitors and antimycobacterial agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide are intended to facilitate these research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 17. microbe-investigations.com [microbe-investigations.com]

The Dawn of a Heterocyclic Powerhouse: A Technical Guide to the Discovery and History of Substituted Aminopyrazines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of substituted aminopyrazines, from their initial synthesis in the annals of organic chemistry to their prominent role in modern medicine. We delve into the pivotal discoveries, key molecular milestones, and the intricate mechanisms of action that have established this class of compounds as a cornerstone of therapeutic innovation. This document provides a comprehensive overview, including detailed experimental protocols for seminal syntheses, quantitative biological data, and visual representations of critical signaling pathways to empower researchers in the ongoing quest for novel therapeutics.

A Historical Odyssey: From Obscure Syntheses to Lifesaving Medications

The story of substituted aminopyrazines is not one of a single breakthrough but rather an evolution of scientific understanding. The pyrazine ring itself was first synthesized in 1855, but it was the introduction of the amino substituent that unlocked its profound biological potential.

A pivotal moment in this journey was the synthesis of Pyrazinamide (PZA) in 1936.[1] Initially overlooked, its potent anti-tuberculosis activity was not recognized until 1952.[1] This discovery was serendipitous, arising from research into nicotinamide analogs and marking a significant turning point in the fight against tuberculosis.[1] PZA's unique ability to target dormant mycobacteria within acidic environments revolutionized treatment regimens and remains a first-line therapy to this day.

The mid-20th century saw the emergence of other critical substituted aminopyrazines. Amiloride , a potassium-sparing diuretic, was developed in 1967.[2] Its discovery stemmed from a systematic investigation into non-steroidal antikaluretic agents, leading to a compound that selectively blocks the epithelial sodium channel (ENaC) in the kidneys.[3][4] Shortly after, Triamterene , another ENaC inhibitor with a pteridine ring system structurally related to aminopyrazines, was introduced, further solidifying the therapeutic importance of this mode of action.[5]

The latter half of the 20th century and the early 21st century witnessed the expansion of substituted aminopyrazines into oncology. The approval of Bortezomib in 2003 for the treatment of multiple myeloma was a landmark achievement.[6] This dipeptidyl boronic acid, which features a pyrazine moiety, is a potent and reversible inhibitor of the 26S proteasome, a key regulator of intracellular protein degradation.[7] Its development highlighted the versatility of the aminopyrazine scaffold in targeting fundamental cellular processes beyond microbial infections and ion channel modulation.

Key Milestones in the Development of Substituted Aminopyrazines

| Year | Milestone | Significance |

| 1936 | First synthesis of Pyrazinamide.[1] | Laid the chemical foundation for a future cornerstone of tuberculosis therapy. |

| 1952 | Discovery of Pyrazinamide's anti-tuberculosis activity.[1] | Revolutionized tuberculosis treatment by targeting persistent mycobacteria. |

| 1967 | Development of Amiloride.[2] | Introduced a new class of potassium-sparing diuretics by targeting the epithelial sodium channel (ENaC). |

| 1972 | Widespread clinical use of Pyrazinamide begins.[8] | Solidified its role as a first-line anti-tuberculosis drug. |

| 2003 | FDA approval of Bortezomib.[6] | Expanded the therapeutic application of aminopyrazine-containing drugs into oncology with a novel mechanism of action. |

Experimental Protocols: Synthesizing the Core Scaffolds

The synthesis of substituted aminopyrazines has evolved, with modern methods offering improved yields and efficiency. Below are detailed protocols for the synthesis of key historical and contemporary aminopyrazines, providing a practical resource for researchers.

Synthesis of 2-Aminopyrazine

A foundational precursor for many substituted aminopyrazines, 2-aminopyrazine can be synthesized from 2-chloropyrazine.

Procedure:

A mixture of 10 parts of 2-chloropyrazine, 25 parts of anhydrous ammonia, and 25 parts of absolute ethanol is heated with shaking in an autoclave at 175°C for three hours.[9] After cooling, the solvent and excess reactants are removed under diminished pressure. The resulting crystalline brown residue is taken up in hot benzene. The solution is then filtered to remove any resinous material and cooled to 5°C. The yellow crystals of 2-aminopyrazine that separate are filtered off, washed with benzene, and dried.[9] This method yields 2-aminopyrazine with a melting point of 110-115°C.[9]

Synthesis of Pyrazinamide

The synthesis of the anti-tuberculosis drug pyrazinamide can be achieved through the amidation of pyrazinoic acid.

Procedure:

Pyrazinecarboxylic acid is used as the starting material. The synthesis proceeds through acylation, amidation, and alkylation steps to yield various pyrazinamide derivatives.[10] A common method involves converting pyrazinecarboxylic acid to its acid chloride using a chlorinating agent like thionyl chloride, followed by reaction with ammonia to form the amide.[11]

A more direct, single-step process involves heating a pyrazine-2,3-dicarboxylic acid compound with urea.[12] For example, an equimolecular mixture of the mono-ammonium salt of pyrazine-2,3-dicarboxylic acid and urea is heated. The temperature is maintained until the reaction is substantially complete, at which point the reaction mixture is a solution. The hot liquid is decanted from any solids, cooled to 5°C, and the pyrazinamide that crystallizes out is filtered off.[12]

Synthesis of Amiloride and Triamterene

The synthesis of these diuretics involves the construction of their respective heterocyclic ring systems.

Triamterene Synthesis:

Triamterene (2,4,7-triamino-6-phenylpteridine) is synthesized by reacting guanidine with malonodinitrile to give 2,4,6-triaminopyrimidine.[1] This intermediate undergoes nitrosation with nitric acid to form 5-nitroso-2,4,6-triaminopyrimidine. Finally, condensation of the nitroso compound with benzyl cyanide in the presence of sodium methoxide leads to the cyclization and formation of triamterene.[1]

Synthesis of Bortezomib

The synthesis of this complex molecule is a multi-step process.

Procedure:

A convergent synthesis approach is often employed. One key step involves the coupling of N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine with (1R)-(S)-pinanediol-1-ammoniumtriflouroacetate-3-methylbutane-1-boronate.[13] This is followed by deprotection and hydrolysis steps to yield bortezomib.[13] The synthesis requires careful control of stereochemistry to obtain the desired biologically active isomer.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of substituted aminopyrazines are mediated through diverse and specific molecular mechanisms.

Pyrazinamide: A Prodrug Targeting Mycobacterium tuberculosis

Pyrazinamide is a prodrug that is inactive until it is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA).[14][15] POA disrupts multiple cellular processes in M. tuberculosis, particularly in the acidic environment of caseous necrosis.[14] Its proposed mechanisms of action include:

-

Disruption of membrane potential and energy production. [14]

-

Inhibition of fatty acid synthase I (FAS I). [14]

-

Inhibition of trans-translation by binding to the ribosomal protein S1 (RpsA). [8]

-

Inhibition of coenzyme A biosynthesis by targeting the aspartate decarboxylase PanD. [8]

Amiloride and Triamterene: Blockers of the Epithelial Sodium Channel (ENaC)

Amiloride and triamterene exert their diuretic and potassium-sparing effects by directly blocking the epithelial sodium channel (ENaC) in the apical membrane of the principal cells in the distal convoluted tubule and collecting duct of the kidney.[3][4][15][16][17][18][19] This blockade inhibits the reabsorption of sodium ions from the tubular fluid into the bloodstream. The reduced sodium influx leads to a decrease in the electrochemical gradient that drives potassium secretion, thus resulting in potassium retention.[3][4]

Bortezomib: Targeting the Proteasome in Cancer Cells

Bortezomib is a highly selective and reversible inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[7][20] In cancer cells, particularly multiple myeloma cells, the inhibition of the proteasome leads to a cascade of events that promote apoptosis. A key pathway affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[20][21] By preventing the degradation of the inhibitory protein IκB, bortezomib keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-survival genes.[20]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for prominent substituted aminopyrazines, highlighting their potency and selectivity.

Table 1: Anti-mycobacterial Activity of Pyrazinamide

| Compound | Organism | MIC (μg/mL) | Condition |

| Pyrazinamide | M. tuberculosis | 6 - 50 | Acidic pH (5.5) |

Note: Pyrazinamide is largely inactive at neutral pH.[1]

Table 2: Inhibition of Epithelial Sodium Channel (ENaC) by Diuretics

| Compound | Channel | IC50 (μM) |

| Amiloride | ENaC | ~0.1 |

| Amiloride | δβγ ENaC | 2.6 |

| Triamterene | rENaC | 5 (-90 mV) |

| Triamterene | rENaC | 10 (-40 mV) |

| Benzamil | ENaC | Varies by subtype |

| Phenamil | ENaC | Varies by subtype |

Data from various sources, including[2][8][22][23][24][25].

Table 3: Anti-proliferative Activity of Bortezomib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Multiple Myeloma (MM) cell lines | Multiple Myeloma | <50 |

| MCF-7 | Breast Cancer | 50 |

| H460 | Non-small cell lung cancer | 100 |

| PC-3 | Prostate Cancer | 20-100 |

| Feline injection site sarcoma (various) | Sarcoma | 17.46 - 21.38 |

Data from various sources, including[6][26][27].

Conclusion and Future Directions

The journey of substituted aminopyrazines from their early synthesis to their current status as indispensable therapeutic agents is a testament to the power of medicinal chemistry. The diverse biological activities of this class of compounds, from anti-infectives to diuretics and anti-cancer agents, underscore the remarkable versatility of the aminopyrazine scaffold.

Future research in this area holds immense promise. The development of novel aminopyrazine derivatives with improved potency, selectivity, and pharmacokinetic profiles is an ongoing endeavor. Furthermore, the elucidation of novel mechanisms of action and the identification of new therapeutic targets for this privileged scaffold will undoubtedly lead to the next generation of life-saving medicines. This technical guide serves as a comprehensive resource to inform and inspire further innovation in the dynamic field of substituted aminopyrazine drug discovery.

References

- 1. Triamterene synthesis - chemicalbook [chemicalbook.com]

- 2. Amiloride - Wikipedia [en.wikipedia.org]

- 3. The mechanism of action of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Triamterene - Wikipedia [en.wikipedia.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]

- 10. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US2705714A - Process of producing pyrazinamide - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Triamterene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What is the mechanism of Triamterene? [synapse.patsnap.com]

- 16. Triamterene | C12H11N7 | CID 5546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pharmacyfreak.com [pharmacyfreak.com]

- 18. Triamterene - BioPharma Notes [biopharmanotes.com]

- 19. ENaC Blockers (Amiloride, Triamterene) Mnemonic for USMLE [pixorize.com]

- 20. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 23. selleckchem.com [selleckchem.com]

- 24. biorxiv.org [biorxiv.org]

- 25. selleckchem.com [selleckchem.com]

- 26. selleckchem.com [selleckchem.com]

- 27. avmajournals.avma.org [avmajournals.avma.org]

The 3-Aminopyrazine-2-carbonitrile Scaffold: A Versatile Pharmacophore in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrazine-2-carbonitrile core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties make it a versatile scaffold for the development of novel therapeutic agents targeting a wide range of diseases, including cancer and infectious diseases.[1][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important pharmacophore, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and experimental workflows.

Synthetic Methodologies

The synthesis of 3-aminopyrazine-2-carbonitrile and its derivatives is adaptable, primarily involving cyclization reactions to form the pyrazine ring and subsequent functional group transformations.[3]

A prevalent and effective method for constructing the pyrazine ring is through the condensation of α-dicarbonyl compounds with 1,2-diamines.[3] For instance, the condensation of an α-dicarbonyl compound with an aminonitrile, such as diaminomaleonitrile (DAMN), is a common strategy.[1] Another key approach is the Thorpe-Ziegler reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles.[3]

Once the core scaffold is synthesized, it can be further modified. The amino and cyano groups on the pyrazine ring serve as versatile handles for chemical diversification, allowing for the exploration of structure-activity relationships (SAR).[2] Common modifications include acylation of the 3-amino group and Suzuki-Miyaura cross-coupling reactions to introduce various aryl or heteroaryl substituents.[4][5]

Key Therapeutic Applications

Derivatives of the 3-aminopyrazine-2-carbonitrile scaffold have demonstrated significant potential in several therapeutic areas, most notably in oncology and as antimycobacterial agents.[1]

Oncology: Kinase Inhibition

The aminopyrazine core has proven to be an effective scaffold for the design of potent and selective kinase inhibitors.[1][6] Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[5] The planar pyrazine ring can act as a bioisostere for other aromatic systems and its nitrogen atoms often serve as hydrogen bond acceptors, which is critical for binding to the hinge region of kinases.[2]

Key kinase targets that have been successfully modulated by derivatives of this scaffold include:

-

Fibroblast Growth Factor Receptors (FGFRs) : Aberrant FGFR signaling is a known driver in various cancers. Several 3-aminopyrazine-2-carbonitrile derivatives have been identified as potent inhibitors of FGFRs, demonstrating anti-proliferative activity in cancer cell lines.[1][5][7]

-

Checkpoint Kinase 1 (CHK1) : CHK1 is a critical component of the DNA damage response (DDR) pathway. Its inhibition can sensitize cancer cells to chemotherapy. The 3-aminopyrazine-2-carbonitrile scaffold has been utilized to develop potent and selective CHK1 inhibitors.[1]

-

Cyclin-Dependent Kinase 9 (CDK9) : CDK9 is involved in the regulation of transcription. Derivatives of the 3-aminopyrazine scaffold have been shown to inhibit the CDK9 signaling pathway.[2]

-

c-Met and VEGFR-2 : These receptor tyrosine kinases play crucial roles in tumor angiogenesis, invasion, and metastasis. Dual inhibition of these pathways is a promising anticancer strategy, and 3-aminopyrazine derivatives have been explored for this purpose.[2]

Antimycobacterial Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antimycobacterial agents.[1][8] Derivatives of 3-aminopyrazine-2-carbonitrile have shown promising activity against Mycobacterium tuberculosis.[1][8][9] The mechanism of action of these compounds against mycobacteria is an active area of research, with potential targets including enzymes involved in cell wall biosynthesis or other essential cellular processes.[1] Some studies have investigated their potential to inhibit prolyl-tRNA synthetase (ProRS) in mycobacteria.[8]

Quantitative Data

The following tables summarize key quantitative data from the synthesis and biological evaluation of various 3-aminopyrazine-2-carbonitrile derivatives.

Table 1: In Vitro Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives [10]

| Compound ID | Substituent (R) | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis H37Rv MIC (µM) |

| 17 | 2,4-dimethoxyphenyl | 12.5 | 46 |

| 8 | 4-methylbenzyl | > 250 | > 1000 |

| 9 | 4-chlorobenzyl | 125 | 476 |

| 10 | 4-fluorobenzyl | > 250 | > 1000 |

| 16 | 4-methoxyphenyl | 250 | 975 |

| 20 | 4-(trifluoromethyl)phenyl | 62.5 | 222 |

Table 2: In Vitro Anticancer Activity of FGFR Inhibitor 18i [5][11]

| Cell Line | IC50 (µM) |

| NCI-H520 | 26.69 |

| SNU-16 | 1.88 |

| KMS-11 | 3.02 |

| SW-780 | 2.34 |

| MDA-MB-453 | 12.58 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways targeted by these compounds and the workflows for their synthesis and evaluation is crucial for understanding their mechanism of action and development process.

Caption: General synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile.[1]

Caption: Inhibition of the CDK9 signaling pathway by a 3-aminopyrazine derivative.[2]

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.[2]

Caption: A typical workflow for the in vitro screening of anticancer drug candidates.[2]

Experimental Protocols

This section provides detailed experimental procedures for key synthetic steps and biological assays.

Synthesis of N-substituted 3-aminopyrazine-2-carboxamides (General Procedure)[9][12]

Two primary procedures are employed for this transformation:

Procedure A:

-

The starting 3-aminopyrazine-2-carboxylic acid is dissolved in methanol and cooled to 0 °C.

-

Concentrated H₂SO₄ is added, and the reaction is stirred at room temperature for 48 hours.

-

The resulting methyl ester is then reacted with a substituted benzylamine in the presence of NH₄Cl in methanol in a microwave reactor at 130 °C for 40 minutes.

Procedure B:

-

The starting 3-aminopyrazine-2-carboxylic acid is treated with 1,1'-carbonyldiimidazole (CDI) in DMSO.

-

The reaction mixture is allowed to react for 5-10 minutes until CO₂ evolution ceases.

-

The appropriate benzylamine, alkylamine, or aniline is then added.

-

The reaction mixture is heated in a microwave reactor at 120 °C for 30 minutes.

Acylation of the 3-amino group[3][4]

-

Dissolve the 3-amino-6-arylpyrazine-2-carbonitrile (1.0 eq.) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine or triethylamine (as a base).

-

Add the desired acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, benzoyl chloride) dropwise.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is evaporated, and the crude product is purified by flash column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction[4][5]

-

To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

-

Evacuate and backfill the vial with nitrogen gas three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

In Vitro Anticancer Cell Proliferation Assay (MTT Assay)[2]

-

Cell Seeding : Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment : Add serial dilutions of the test compounds (dissolved in DMSO) to the wells.

-

Incubation : Incubate the plates for an additional 48-72 hours.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.

-

Formazan Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)[8]

-

Compound Preparation : Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Bacterial Inoculum : Add a standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv strain) to each well.

-

Incubation : Incubate the plates at 37°C for a defined period (e.g., 7 days).

-

Alamar Blue Addition : Add Alamar Blue solution to each well.

-

Incubation : Incubate for an additional 24 hours.

-

Result Interpretation : A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Conclusion

The 3-aminopyrazine-2-carbonitrile scaffold is a highly valuable and synthetically accessible pharmacophore in modern medicinal chemistry.[2][7] The diverse biological activities of its derivatives, particularly as kinase inhibitors for cancer therapy and as novel antimycobacterial agents, underscore its importance.[1][2] The detailed protocols and compiled data presented in this guide provide a solid foundation for researchers aiming to explore and exploit the therapeutic potential of this promising molecular framework. Further investigation into the structure-activity relationships of this scaffold is warranted to develop next-generation therapeutics with improved potency, selectivity, and safety profiles.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 3-Amino-6-bromopyrazine-2-carbonitrile in the Development of Potent Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 3-amino-6-bromopyrazine-2-carbonitrile, has emerged as a privileged starting material in the design and synthesis of novel kinase inhibitors. Its inherent structural features, including a reactive bromine atom amenable to cross-coupling reactions and strategically positioned nitrogen atoms for hydrogen bonding, make it an ideal core for developing potent and selective inhibitors of key kinases implicated in cancer and other diseases. This technical guide provides an in-depth overview of the utilization of this scaffold in the development of kinase inhibitors, with a particular focus on Fibroblast Growth Factor Receptors (FGFR) and Checkpoint Kinase 1 (CHK1). This document details synthetic methodologies, presents quantitative structure-activity relationship (SAR) data, outlines experimental protocols for biological evaluation, and visualizes key signaling pathways and experimental workflows.

Introduction: The Versatility of the 3-Aminopyrazine-2-carbonitrile Scaffold